Tenuifoliose D

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Inconsistent purity and misidentification of Tenuifoliose analogs (e.g., Tenuifoliose B) can compromise CYP inhibition assays and neuroprotection studies. Certified Tenuifoliose D ensures reproducible results. - Selective CYP2E1 inhibitor: IC50 = 54.14 μmol/L; negative control for CYP1A2, 2C9, 2D6, 3A4. - Structurally verified to distinguish from Tenuifoliose B (same MW, different CAS). - ≥98% purity analytical standard for HPLC-UV, HPLC-MS, and UPLC-Q-TOF-MS method validation.

Molecular Formula C60H74O34
Molecular Weight 1339.2 g/mol
Cat. No. B12368830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifoliose D
Molecular FormulaC60H74O34
Molecular Weight1339.2 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3(C(C(C(O3)CO)O)OC(=O)C4=CC=CC=C4)COC(=O)C=CC5=CC=C(C=C5)O)OC6C(C(C(C(O6)CO)O)O)O)COC(=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)OC)O)OC8C(C(C(C(O8)CO)O)O)O)O
InChIInChI=1S/C60H74O34/c1-26(64)81-23-37-43(72)51(89-56-47(76)45(74)41(70)34(20-61)84-56)49(78)58(86-37)90-52-50(88-40(69)18-13-29-11-16-32(67)33(19-29)80-3)38(24-82-27(2)65)87-59(92-57-48(77)46(75)42(71)35(21-62)85-57)53(52)94-60(25-83-39(68)17-12-28-9-14-31(66)15-10-28)54(44(73)36(22-63)93-60)91-55(79)30-7-5-4-6-8-30/h4-19,34-38,41-54,56-59,61-63,66-67,70-78H,20-25H2,1-3H3/b17-12-,18-13+
InChIKeyMKMZAMAFLVJEHY-BQWARBPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenuifoliose D: CYP & Neuroprotection Standard


Tenuifoliose D (CAS: 139682-04-5) is an oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd., a plant extensively used in traditional Chinese medicine [1]. With a molecular formula of C60H74O34 and a molecular weight of 1339.21 g/mol, it is a complex molecule composed of a sucrose core esterified with acetic, benzoic, and p-hydroxycinnamoyl acids [REFS-1, REFS-2]. It belongs to the tenuifoliose class of compounds, a group of oligosaccharide multi-esters that are key bioactive constituents of Polygala species. Its procurement as a high-purity analytical standard is essential for investigating the specific pharmacological activities of Polygala tenuifolia extracts, particularly in the context of neuroprotection and drug metabolism.

Primary Assay Context
CYP2E1 inhibition & DDI screening
Study Context
Neuroprotection model-response research

Importance of Tenuifoliose D Specificity


The term 'Polygala oligosaccharide' or even 'tenuifoliose' encompasses a diverse array of structurally and functionally distinct compounds. Substituting one for another without precise identification leads to experimental variability and irreproducible results. For instance, while Tenuifoliose B (CAS: 139682-02-3) shares an identical molecular formula (C60H74O34) and mass with Tenuifoliose D [1], they are distinct chemical entities with different CAS numbers, implying different structural arrangements of their ester groups . This structural variation can lead to significant differences in biological activity and pharmacological profile. As demonstrated by head-to-head studies on CYP450 enzyme inhibition, different oligosaccharide esters from Polygala tenuifolia exhibit a wide range of IC50 values (from 38.73 to 62.22 μM) against the same target [2]. Therefore, using a generic, undefined 'tenuifoliose' mixture or an incorrect analog instead of certified Tenuifoliose D will confound data interpretation, invalidate quantitative structure-activity relationship (QSAR) models, and compromise the validity of any study aiming to elucidate the specific mechanism of action or therapeutic potential of this compound.

Isomer Mismatch
Tenuifoliose B shares the same molecular formula but differs in structure; reported activities may not reproduce.
Analog Potency Variation
Other Polygala oligosaccharides exhibit different CYP2E1 inhibition potencies; direct substitution may risk assay inconsistency.

Tenuifoliose D Comparative Evidence


CYP2E1 Inhibition vs. Polygala Analogs

In a direct comparative study using human liver microsomes, Tenuifoliose D was evaluated alongside four other Polygala tenuifolia compounds for its ability to inhibit cytochrome P450 (CYP) enzymes. The study revealed that Tenuifoliose D is a moderate inhibitor of CYP2E1, with an IC50 value of 54.14 μmol/L [1]. This places it as the second most potent CYP2E1 inhibitor among the tested compounds, behind tenuifoliside C (IC50 = 38.73 μmol/L) and more potent than telephiose C (IC50 = 62.22 μmol/L) and polygalaxanthone III (IC50 = 50.56 μmol/L). Importantly, Tenuifoliose D showed no significant inhibitory effect on seven other major CYP isoforms (CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A) at the tested concentrations [1].

CYP2E1 Inhibition
Head-to-head
IC50 = 54.14 μmol/L
1.4‑fold less potent than tenuifoliside C (38.73 μmol/L); more potent than telephiose C (62.22 μmol/L)
Supports CYP2E1 inhibition study design
Human liver microsomes, chlorzoxazone probe
Drug Metabolism CYP450 Inhibition Pharmacokinetics

CYP450 Isoform Selectivity

The same study that quantified the CYP2E1 inhibitory activity of Tenuifoliose D also established its selectivity profile against a panel of seven other major human CYP450 isoforms [1]. The data show that at concentrations up to those required for significant CYP2E1 inhibition, Tenuifoliose D does not meaningfully inhibit CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4 [1]. This selectivity profile is consistent with the other oligosaccharide esters tested in the study, including tenuifoliside C, telephiose A, and telephiose C [1].

Isoform Selectivity
Assay context
No significant inhibition of CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 3A4
Low CYP interaction risk in panel assays
Class‑wide property among tested oligosaccharide esters
Drug-Drug Interactions CYP450 Selectivity Hepatotoxicity

Stability in Herbal Processing

An HPLC-TOF/MS study analyzing the chemical changes in Polygala tenuifolia roots before and after processing with licorice decoction (a common traditional preparation method) revealed that the molecular ion peak intensity of tenuifoliose B/D (the study could not differentiate between these two isomers) was significantly reduced after processing [1]. While a precise quantitative fold-change was not provided, the finding demonstrates that Tenuifoliose D is chemically labile under these specific thermal and chemical processing conditions, unlike other compounds such as tenuifoliose C or tenuifoliose E, whose molecular ion peaks disappeared entirely [1].

Process Stability
Context-dependent
Molecular ion peak reduced but detectable after licorice processing; tenuifoliose C/E peaks lost
Processing stability may differ; verify under own conditions
HPLC‑TOF/MS analysis; qualitative comparison
Phytochemistry Herbal Medicine Processing Analytical Chemistry

Tenuifoliose D Application Scenarios


Drug Metabolism & DDI Assays

Tenuifoliose D is ideally suited as a reference compound for in vitro CYP450 inhibition assays. Its well-defined IC50 value of 54.14 μmol/L for CYP2E1, and its demonstrated lack of inhibition on other major CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 3A4), make it a precise tool for calibrating assays or investigating the potential for CYP-mediated drug interactions [1]. It serves as a critical positive control for CYP2E1 activity and a negative control for other isoforms, enabling robust and reproducible data in preclinical ADME-Tox screening.

Polygala tenuifolia QC and Method Development

As a key oligosaccharide ester component of Polygala tenuifolia, high-purity Tenuifoliose D is an essential analytical standard for the development and validation of quantitative methods, such as HPLC-UV, HPLC-MS, or UPLC-Q-TOF-MS [REFS-2, REFS-3]. Its use as a chemical marker allows for the accurate identification and quantification of this compound in raw herbal materials, extracts, and finished products, thereby ensuring batch-to-batch consistency and meeting regulatory requirements for botanical drug development and quality assurance.

Neuroprotection Studies

Tenuifoliose D is a member of a class of compounds (oligosaccharide esters from Polygala tenuifolia) known for their neuroprotective effects against glutamate and serum deficiency-induced damage [4]. While specific neuroprotective data for Tenuifoliose D itself is currently limited, its procurement as a pure compound allows researchers to conduct head-to-head comparisons with its close structural analog, Tenuifoliose B, which has demonstrated such activity [4]. This enables the elucidation of specific structure-activity relationships (SAR) within the tenuifoliose class, advancing the understanding of their mechanisms in models of neurodegeneration.

Application
Selection Property
Validation Focus
CYP2E1 inhibition & DDI assays
Reported CYP2E1 IC50 profile
CYP interaction screening review
Polygala tenuifolia QC & method development
Certified analytical standard
HPLC/LC‑MS method reproducibility
Neuroprotection model‑response studies
Compound identity & purity
Neuroprotection model‑response validation; analog comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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